molecular formula C20H25NO4S B6179326 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one CAS No. 1393590-20-9

1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one

Cat. No. B6179326
CAS RN: 1393590-20-9
M. Wt: 375.5
InChI Key:
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Description

1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one, also known as 1-phenyl-1-(phenoxysulfonyl)octan-8-amine, is a novel organosulfur compound that has been the subject of increased research in recent years. It has been used in a variety of applications, including organic synthesis, drug development, and chemical biology.

Scientific Research Applications

1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a tool for drug development. In addition, it has been used in chemical biology applications to study protein-ligand interactions. It has also been used to study the activity of enzymes and to explore the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one is not yet fully understood. However, it is believed to interact with proteins through a sulfonamide linkage, which can be used to modulate the activity of enzymes and other proteins. Additionally, it has been shown to interact with certain receptors and ion channels, which may be used to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one are not yet fully understood. However, it has been shown to interact with certain enzymes and ion channels, which can modulate their activity. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties in some studies.

Advantages and Limitations for Lab Experiments

1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is water soluble, which makes it easier to use in aqueous solutions. However, it is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one research. One potential direction is to further explore its mechanism of action and its potential for use in drug development. Additionally, further research could be done to explore its potential for use in chemical biology applications, such as protein-ligand interactions and enzyme activity. Finally, further research could be done to explore its potential for use in other areas, such as materials science and industrial chemistry.

Synthesis Methods

1-(Phenoxysulfonyl)amino]-8-phenyloctan-1-one can be synthesized in several different ways. The most common method is a two-step synthesis, which involves the reaction of phenyl octan-1-one with phenoxysulfonyl chloride in the presence of an acid catalyst. This reaction produces a sulfonyl chloride, which is then reacted with an amine to form the desired product. Other methods of synthesis include the reaction of phenyl octan-1-one with a sulfonyl halide, the reaction of phenyl octan-1-one with a sulfonyl anhydride, and the reaction of phenyl octan-1-one with an alkyl halide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one involves the reaction of a phenol with a sulfonyl chloride to form a phenoxysulfonate intermediate, which is then reacted with an amine to form the final product.", "Starting Materials": [ "Phenol", "Sulfonyl chloride", "8-Phenyl-octanoic acid", "Thionyl chloride", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Anhydrous magnesium sulfate", "N,N-Dimethylformamide", "Triethylamine", "1-Octanamine" ], "Reaction": [ "1. Dissolve 8-Phenyl-octanoic acid in thionyl chloride and reflux for 2 hours to form 8-Phenyl-octanoyl chloride.", "2. Add phenol to 8-Phenyl-octanoyl chloride and reflux for 2 hours to form 8-Phenyl-octanoyl phenoxysulfonate.", "3. Dissolve 8-Phenyl-octanoyl phenoxysulfonate in diethyl ether and add sodium hydroxide to form the phenoxysulfonate intermediate.", "4. Add 1-octanamine to the phenoxysulfonate intermediate and reflux for 2 hours to form 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one.", "5. Extract the product with ethyl acetate and wash with hydrochloric acid, sodium bicarbonate, and water.", "6. Dry the product with anhydrous magnesium sulfate and recrystallize from N,N-Dimethylformamide and triethylamine." ] }

CAS RN

1393590-20-9

Molecular Formula

C20H25NO4S

Molecular Weight

375.5

Purity

95

Origin of Product

United States

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